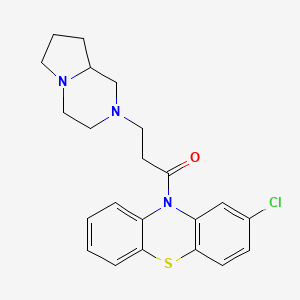
Azaclorzine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
AZACLORZINE is a chemical compound known for its diverse applications in various fields, including chemistry, biology, and medicine. It is a phenothiazine derivative with the molecular formula C22H24ClN3OS. This compound has been studied for its potential therapeutic effects and its unique chemical properties .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, AZACLORZINE is used as a precursor for the synthesis of other phenothiazine derivatives. It is also used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: In biological research, this compound is used to study the effects of phenothiazine derivatives on cellular processes. It has been shown to have antimicrobial and antifungal properties.
Medicine: this compound has potential therapeutic applications in medicine. It has been investigated for its use as an antipsychotic agent and for its potential to treat certain neurological disorders.
Métodos De Preparación
The synthesis of AZACLORZINE involves several steps, starting with the preparation of the core phenothiazine structure. The synthetic route typically includes the following steps:
Formation of the Phenothiazine Core: The phenothiazine core is synthesized through a series of reactions involving the condensation of 2-chloroaniline with sulfur and subsequent cyclization.
Substitution Reactions: The phenothiazine core undergoes substitution reactions to introduce the desired functional groups. Common reagents used in these reactions include alkyl halides and amines.
Final Assembly: The final step involves the coupling of the substituted phenothiazine with other chemical moieties to form this compound.
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. These methods often include the use of advanced techniques such as continuous flow reactors and automated synthesis systems .
Análisis De Reacciones Químicas
AZACLORZINE undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. The major products of these reactions are sulfoxides and sulfones.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of amines and other reduced derivatives.
Substitution: this compound undergoes substitution reactions with electrophiles and nucleophiles. Common reagents include alkyl halides, acyl chlorides, and amines.
Mecanismo De Acción
The mechanism of action of AZACLORZINE involves its interaction with various molecular targets and pathways. It is believed to exert its effects by binding to specific receptors in the brain, leading to changes in neurotransmitter levels. This interaction can result in the modulation of neuronal activity and the alleviation of symptoms associated with certain neurological disorders .
Comparación Con Compuestos Similares
AZACLORZINE is unique among phenothiazine derivatives due to its specific chemical structure and properties. Similar compounds include:
Chlorpromazine: A widely used antipsychotic agent with a similar phenothiazine core.
Thioridazine: Another antipsychotic agent with structural similarities to this compound.
Fluphenazine: A phenothiazine derivative used in the treatment of schizophrenia.
Compared to these compounds, this compound has unique functional groups that contribute to its distinct pharmacological profile and potential therapeutic applications .
Propiedades
Número CAS |
49864-70-2 |
|---|---|
Fórmula molecular |
C22H24ClN3OS |
Peso molecular |
414.0 g/mol |
Nombre IUPAC |
3-(3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)-1-(2-chlorophenothiazin-10-yl)propan-1-one |
InChI |
InChI=1S/C22H24ClN3OS/c23-16-7-8-21-19(14-16)26(18-5-1-2-6-20(18)28-21)22(27)9-11-24-12-13-25-10-3-4-17(25)15-24/h1-2,5-8,14,17H,3-4,9-13,15H2 |
Clave InChI |
ZQTOZLYOIRKCPL-UHFFFAOYSA-N |
SMILES |
C1CC2CN(CCN2C1)CCC(=O)N3C4=CC=CC=C4SC5=C3C=C(C=C5)Cl |
SMILES canónico |
C1CC2CN(CCN2C1)CCC(=O)N3C4=CC=CC=C4SC5=C3C=C(C=C5)Cl |
Otros números CAS |
49864-70-2 |
Sinónimos |
Azaclorzine Nonachlazin Nonachlazine Nonakhlazin |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




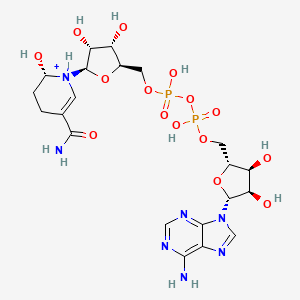

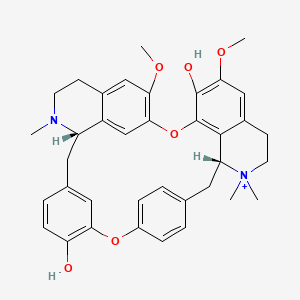
![(1R)-7-methoxy-1-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole](/img/structure/B1220023.png)
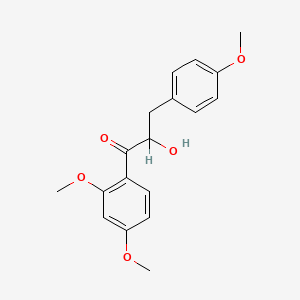
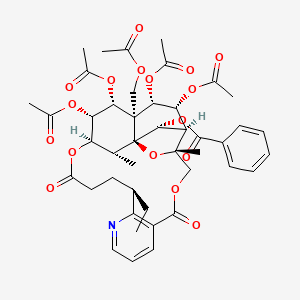
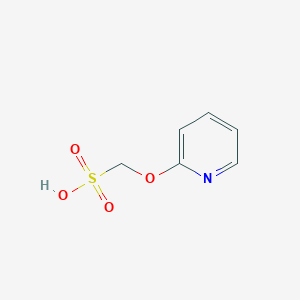
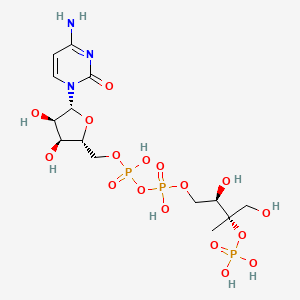

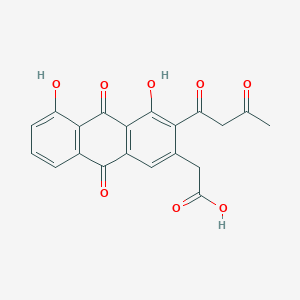
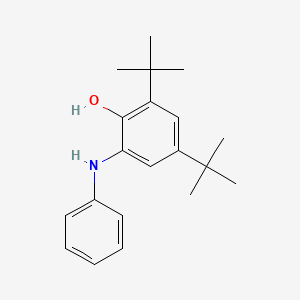
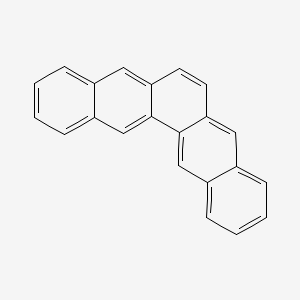
![(1R,5S,7S)-3-[hydroxy(phenyl)methylidene]-6,6-dimethyl-1,5,7-tris(3-methylbut-2-enyl)bicyclo[3.3.1]nonane-2,4,9-trione](/img/structure/B1220039.png)